molecular formula C18H20FN5O2 B2388415 7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione CAS No. 674307-48-3

7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2388415
CAS No.: 674307-48-3
M. Wt: 357.389
InChI Key: ORJIYZHAIRBEIA-UHFFFAOYSA-N
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Description

7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione is a xanthine-derived compound with a purine-2,6-dione core. Key structural features include a 2-fluoro-benzyl group at position 7, a methyl group at position 3, and a piperidin-1-yl substituent at position 6.

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2/c1-22-15-14(16(25)21-18(22)26)24(11-12-7-3-4-8-13(12)19)17(20-15)23-9-5-2-6-10-23/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJIYZHAIRBEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Methyl-8-bromoxanthine

The xanthine core is functionalized at the 8-position through electrophilic bromination. Using 3-methylxanthine as the starting material, bromination proceeds via treatment with bromine in acetic acid under reflux (80–100°C). This yields 3-methyl-8-bromoxanthine in ~85% purity after recrystallization from ethanol.

Critical parameters :

  • Stoichiometry : 1.1 equivalents of Br₂ to avoid over-bromination.
  • Solvent : Glacial acetic acid enhances electrophilic substitution.
  • Workup : Neutralization with aqueous NaHCO₃ followed by filtration.

Alkylation at the 7-Position: Installation of the 2-Fluoro-benzyl Group

The 7-position is alkylated using 2-fluorobenzyl bromide under basic conditions. Adapted from protocols in US8883805B2, this step employs N-methyl-2-pyrrolidone (NMP) as a polar aprotic solvent and anhydrous potassium carbonate (K₂CO₃) as the base:

  • Reaction setup :

    • 3-Methyl-8-bromoxanthine (1.0 equiv), 2-fluorobenzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv) in NMP.
    • Heated to 70°C for 12–18 hours under nitrogen.
  • Workup :

    • Dilution with ice water precipitates the product.
    • Filtration and washing with cold methanol yield 7-(2-fluoro-benzyl)-3-methyl-8-bromoxanthine in ~90% yield.

Key considerations :

  • Excess alkylating agent ensures complete substitution.
  • NMP’s high boiling point (202°C) enables prolonged reaction times without solvent loss.

Nucleophilic Aromatic Substitution at the 8-Position

Displacement of Bromine with Piperidine

The 8-bromo group is replaced with piperidine via nucleophilic aromatic substitution (SNAr). Building on patented methods, this step uses NMP and diisopropylethylamine (DIPEA) to facilitate the reaction:

  • Conditions :

    • 7-(2-Fluoro-benzyl)-3-methyl-8-bromoxanthine (1.0 equiv), piperidine (3.0 equiv), DIPEA (4.0 equiv) in NMP.
    • Heated to 140°C for 2 hours under inert atmosphere.
  • Mechanistic insight :

    • DIPEA deprotonates piperidine, enhancing its nucleophilicity.
    • NMP stabilizes the transition state through polar interactions.
  • Workup :

    • Cooling to 60°C, followed by dilution with methanol, induces crystallization.
    • Filtration and washing with methanol afford the crude product, which is purified via recrystallization from toluene/methylcyclohexane (yield: 80–85%).

Alternative Synthetic Routes and Modifications

Direct Coupling Using Prefunctionalized Xanthines

An alternative approach involves pre-installing the piperidine group before 7-alkylation. For example:

  • 8-Piperidin-1-yl-3-methylxanthine is synthesized via SNAr using piperidine and 3-methyl-8-bromoxanthine.
  • Subsequent 7-alkylation with 2-fluorobenzyl bromide proceeds as above.

Advantages :

  • Avoids steric hindrance during 7-alkylation.
  • Higher yields reported for analogous compounds (up to 88%).

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate the SNAr step:

  • Conditions : 180°C, 30 minutes, DMF as solvent.
  • Outcome : 95% conversion, reducing side-product formation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆):
    • δ 7.45–7.30 (m, 2H, aromatic), 5.32 (s, 2H, CH₂-Ph), 3.80–3.60 (m, 4H, piperidine), 3.15 (s, 3H, N-CH₃).
  • HPLC : Purity >99% (C18 column, acetonitrile/water gradient).

Physicochemical Properties

  • Melting point : 188±3°C (consistent with literature).
  • Solubility : >50 mg/mL in DMSO; <1 mg/mL in water.

Industrial-Scale Considerations

The patented process highlights critical factors for commercial production:

  • Solvent recycling : NMP is recovered via distillation (≥95% efficiency).
  • Cost optimization : Piperidine (USD 50/kg) vs. protected analogs (USD 200/kg).
  • Regulatory compliance : Residual solvent levels (NMP < 500 ppm) meet ICH guidelines.

Chemical Reactions Analysis

Types of Reactions

7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Fluorobenzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In the field of chemistry, 7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.

Biology

Research into the biological activities of this compound has shown promising results:

  • Enzyme Inhibition : Studies indicate that it may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound has been evaluated for its ability to bind to specific receptors, potentially influencing signal transduction pathways.

Case Study : A recent study demonstrated that derivatives of this compound exhibited significant inhibition of specific cancer cell lines in vitro, suggesting its potential as an anticancer agent .

Medicine

The therapeutic potential of this compound is being explored for various diseases:

  • Anticancer Activity : Investigations have shown that it can induce apoptosis in cancer cells and inhibit tumor growth.
  • Neurological Disorders : Preliminary research suggests it may have neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease.

Data Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionSignificant inhibition in vitro
Receptor BindingModulates receptor activity
Anticancer ActivityInduces apoptosis in cancer cells

Industrial Applications

In industry, this compound is being utilized in:

  • Material Science : Its unique properties allow it to be used in developing new materials with specific functionalities.
  • Chemical Processes : It serves as an intermediate in synthesizing other chemical compounds.

Mechanism of Action

The mechanism of action of 7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 7-(4-Fluoro-benzyl)-1,3-dimethyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione

  • Structural Difference : Substitution of the 2-fluoro-benzyl group with a 4-fluoro-benzyl at position 5.
  • For example, 4-fluoro substitution may enhance metabolic stability due to reduced steric hindrance compared to the ortho (2-position) isomer .
  • Pharmacological Relevance : While specific data for this isomer are unavailable, fluorobenzyl groups in purine derivatives are associated with improved pharmacokinetic profiles and target engagement .

DPP-4 Inhibitors: BI 1356 (Linagliptin) and Related Compounds

  • Compound: (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356) .
  • Structural Differences :
    • But-2-ynyl group at position 7 (vs. 2-fluoro-benzyl in the target compound).
    • Quinazolinylmethyl group at position 1 (absent in the target compound).
  • Pharmacological Data: Property BI 1356 (Linagliptin) Target Compound (Inferred) Target DPP-4 Unknown (likely diverse) Potency IC50 ~1 nM (DPP-4) No data Selectivity >10,000-fold vs. DPP-8/9 Unknown Duration of Action ~24 hours (long-acting) Unknown BI 1356’s extended duration is attributed to its strong non-covalent binding to DPP-4 and slow dissociation kinetics . The absence of a quinazolinylmethyl group in the target compound suggests divergent therapeutic applications.

Adenosine Receptor Antagonist: L-97-1

  • Compound: 3-[2-(4-Aminophenyl)-ethyl]-8-benzyl-7-{2-ethyl-(2-hydroxy-ethyl)-amino}-ethyl-1-propyl-3,7-dihydro-purine-2,6-dione .
  • Structural Differences: Benzyl group at position 8 (vs. piperidin-1-yl in the target compound). Aminophenyl-ethyl chain at position 3 (vs. methyl group in the target compound).
  • Pharmacological Data: Target: Selective A1 adenosine receptor (A1R) antagonist (IC50 = 1.42 µM for A1R vs. IC50 >100 µM for A2AR/A2BR). Therapeutic Use: Reduces allergic responses in asthma models via A1R blockade .
  • Comparison: The target compound’s piperidin-1-yl group may favor interactions with non-adenosine targets (e.g., TRP channels or kinases) due to its bulkier, nitrogen-rich substituent.

TRPC5 Inhibitors: HC608 and HC070

  • Compound: HC608 (7-(4-Chloro-benzyl)-8-(3-trifluoromethoxy-phenoxy)-3-methyl-3,7-dihydro-purine-2,6-dione) .
  • Structural Differences: 4-Chloro-benzyl (vs. 2-fluoro-benzyl) and phenoxy group at position 8 (vs. piperidin-1-yl).
  • Pharmacological Data: Property HC608 Target Compound (Inferred) Target TRPC5 Likely diverse Potency IC50 = 6.2 nM No data Selectivity 32.5 nM for TRPC4 Unknown HC608’s high potency is attributed to its chlorobenzyl and trifluoromethoxy-phenoxy groups, which enhance hydrophobic interactions with TRPC5. The target compound’s 2-fluoro-benzyl group may offer distinct electronic effects for alternative targets .

Antiarrhythmic Agents: 7-Hydroxypropyl-Piperazinyl Derivatives

  • Compound: 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-purine-2,6-dione .
  • Structural Differences: Hydroxypropyl-piperazinyl group at position 7 (vs. 2-fluoro-benzyl). 8-Alkylamino substituents (e.g., benzylamino, morpholin-4-yl-ethylamino).
  • Pharmacological Data: Antiarrhythmic Activity: ED50 = 54.9 (prophylactic model). Hypotensive Effects: Observed with benzylamino substituents at position 7.

Structural and Pharmacokinetic Trends

  • Position 7 Substituents: Fluorobenzyl groups (2- or 4-) enhance metabolic stability and receptor affinity compared to non-fluorinated analogs . Bulky groups (e.g., but-2-ynyl in BI 1356) improve target residence time .
  • Position 8 Substituents: Piperidin-1-yl or piperazinyl groups favor interactions with cationic binding pockets (e.g., DPP-4, TRP channels) . Alkylamino chains (e.g., morpholin-4-yl-ethylamino) enhance antiarrhythmic activity .

Biological Activity

7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione is a synthetic compound classified as a purine derivative. Its unique structure, which includes a fluorobenzyl group and a piperidine ring, positions it as a candidate for various biological activities, including potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's IUPAC name is 7-[(2-fluorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione. Its molecular formula is C18H20FN5O2, and it has a molecular weight of 353.38 g/mol. The structure features a purine core that is critical for its biological interactions.

The biological activity of this compound involves its interaction with specific molecular targets within the body. It is hypothesized that the compound may modulate enzyme activity or alter receptor signaling pathways. This modulation can lead to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, influencing cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structures have shown significant antibacterial and antifungal activities against various strains:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

These results indicate that structural modifications can enhance the bioactivity of related compounds .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. Research indicates that purine derivatives can influence inflammatory pathways by regulating the expression of pro-inflammatory cytokines and modulating immune responses .

Case Studies and Research Findings

Several research studies have evaluated the biological activity of related compounds:

  • Antibacterial Evaluation : A study assessed various derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups on the piperidine ring exhibited enhanced antibacterial activity compared to those without such substituents .
  • Inhibition Studies : Another research project focused on the inhibition of specific enzymes by purine derivatives similar to our compound of interest. The findings suggested that certain structural features significantly influence enzyme affinity and inhibition potency .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-(2-fluoro-benzyl)-3-methyl-8-piperidin-1-yl-purine-2,6-dione derivatives?

  • Methodological Answer : Multi-step synthesis requires sequential functionalization of the purine core. First, introduce the 2-fluoro-benzyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF, 60°C). Next, alkylate the N3 position with methyl iodide in the presence of a base (e.g., K₂CO₃). Piperidin-1-yl substitution at the C8 position is achieved using a Buchwald-Hartwig coupling with a palladium catalyst. Monitor purity at each step via HPLC and optimize yields by controlling reaction time and solvent polarity gradients .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer : Use a combination of:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₁₈H₂₀FN₅O₂).
  • ¹H/¹³C NMR to verify substituent positions (e.g., 2-fluoro-benzyl proton signals at δ 7.2–7.4 ppm, piperidinyl methylene at δ 3.5–3.7 ppm).
  • FT-IR to identify carbonyl stretches (~1700 cm⁻¹ for purine-2,6-dione) .

Q. What solvent systems are optimal for purification of fluorinated purine-dione derivatives?

  • Methodological Answer : Use mixed solvents like ethyl acetate/hexane (3:7) for column chromatography to resolve polar impurities. For recrystallization, dichloromethane/methanol (9:1) yields high-purity crystals. Adjust ratios based on TLC Rf values (target: 0.3–0.5 in ethyl acetate) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for DPP-4 inhibition by purine-2,6-dione derivatives?

  • Methodological Answer :

  • Variation of substituents : Replace 2-fluoro-benzyl with electron-withdrawing (e.g., chloro) or donating (e.g., methoxy) groups to assess steric/electronic effects.
  • Enzymatic assays : Measure IC₅₀ values using recombinant human DPP-4 and fluorogenic substrates (e.g., H-Gly-Pro-AMC). Compare with reference inhibitors (e.g., BI 1356) .
  • Molecular docking : Use software like AutoDock Vina to model interactions with DPP-4’s catalytic site (e.g., His740, Ser630) .

Q. What experimental strategies resolve contradictory data in reported biological activities of this compound?

  • Methodological Answer :

  • Standardize assays : Ensure consistent enzyme sources (e.g., human vs. rodent DPP-4) and buffer conditions (pH 7.4, 37°C).
  • Dose-response curves : Perform 8-point dilutions (1 nM–100 μM) to confirm potency thresholds.
  • Off-target profiling : Screen against related proteases (e.g., DPP-8/9, QPP) to rule out cross-reactivity .

Q. How can pharmacokinetic (PK) properties be optimized for in vivo efficacy studies?

  • Methodological Answer :

  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (aim for >10% unbound).
  • Oral bioavailability : Formulate with co-solvents (e.g., PEG 400) and test in rodent models via LC-MS/MS plasma analysis .

Q. What computational tools predict the compound’s interaction with non-enzymatic targets (e.g., GPCRs)?

  • Methodological Answer :

  • Pharmacophore modeling : Generate 3D chemical feature maps (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger Phase.
  • Machine learning : Train models on ChEMBL bioactivity data to prioritize targets (e.g., adenosine A₁/A₂A receptors) .

Q. How can in vitro and in vivo models be integrated to evaluate therapeutic potential for metabolic disorders?

  • Methodological Answer :

  • In vitro : Measure GLP-1 secretion in STC-1 enteroendocrine cells under glucose stimulation.
  • In vivo : Use diet-induced obese (DIO) mice; administer compound orally (10–30 mg/kg) and monitor HbA1c reduction over 4 weeks .

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